1-Ethyl-2-pyrrolidin-2-yl-1H-benzimidazole dihydrochloride
Overview
Description
1-Ethyl-2-pyrrolidin-2-yl-1H-benzimidazole dihydrochloride is a versatile chemical compound with a complex structure, making it a valuable asset in various scientific research fields.
Preparation Methods
The synthesis of 1-Ethyl-2-pyrrolidin-2-yl-1H-benzimidazole dihydrochloride involves several synthetic routes and reaction conditions. Common methods include:
Debus-Radiszewski synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.
Wallach synthesis: This approach uses the dehydrogenation of imidazolines.
Marckwald synthesis: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. The reaction conditions typically include controlled temperatures, pH levels, and the use of specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
1-Ethyl-2-pyrrolidin-2-yl-1H-benzimidazole dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
1-Ethyl-2-pyrrolidin-2-yl-1H-benzimidazole dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 1-Ethyl-2-pyrrolidin-2-yl-1H-benzimidazole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and influencing various biological processes. For example, it may inhibit or activate specific enzymes, leading to changes in metabolic pathways and cellular functions .
Comparison with Similar Compounds
1-Ethyl-2-pyrrolidin-2-yl-1H-benzimidazole dihydrochloride can be compared with other similar compounds, such as:
Etonitazepyne: This compound shares a similar benzimidazole core but has different substituents, leading to distinct biological activities.
Pyrrolidine derivatives: These compounds have a pyrrolidine ring and are used in various medicinal chemistry applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties, making it a valuable tool in scientific research.
Properties
IUPAC Name |
1-ethyl-2-pyrrolidin-2-ylbenzimidazole;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.2ClH/c1-2-16-12-8-4-3-6-10(12)15-13(16)11-7-5-9-14-11;;/h3-4,6,8,11,14H,2,5,7,9H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRLPZGYRMAGQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C3CCCN3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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